4-(3,4-Difluorophenyl)butan-1-amine is an organic compound characterized by a butan-1-amine backbone attached to a 3,4-difluorophenyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly for neurological disorders. The presence of fluorine atoms in the phenyl ring significantly influences the compound's reactivity and biological activity.
The compound can be classified as an amine, specifically a primary amine due to the presence of the amine functional group attached to a saturated carbon chain. It is often sourced from commercial suppliers for research purposes, including pharmaceutical synthesis and organic chemistry applications.
The synthesis of 4-(3,4-Difluorophenyl)butan-1-amine typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as batch or continuous flow reactors are employed to control parameters like temperature and pressure. Purification methods, including recrystallization and chromatography, are utilized to isolate the final product effectively .
The molecular structure of 4-(3,4-Difluorophenyl)butan-1-amine can be represented as follows:
The compound's molecular weight is approximately 201.21 g/mol. The presence of fluorine contributes to its unique chemical properties, including increased electronegativity and altered solubility characteristics compared to non-fluorinated analogs.
4-(3,4-Difluorophenyl)butan-1-amine can participate in various chemical reactions:
These reactions are essential for modifying the compound for various applications in synthetic organic chemistry and medicinal chemistry.
The mechanism of action for 4-(3,4-Difluorophenyl)butan-1-amine primarily involves its interaction with biological targets such as enzymes or receptors. The difluorophenyl moiety enhances binding affinity due to steric and electronic effects, which can lead to modulation of enzymatic activity or receptor signaling pathways. This mechanism is particularly relevant in the context of developing therapeutic agents targeting neurological conditions .
The presence of fluorine atoms affects several chemical properties:
Relevant data includes boiling point, melting point, and density measurements that are necessary for practical applications in laboratory settings .
4-(3,4-Difluorophenyl)butan-1-amine has several important applications in scientific research:
Traditional synthesis of 4-(3,4-difluorophenyl)butan-1-amine relies on multi-step organic transformations, with reductive amination and nucleophilic substitution as dominant strategies. A common route involves reacting 1-(3,4-difluorophenyl)butan-1-one with hydroxylamine to form an oxime intermediate, followed by reduction using lithium aluminum hydride (LiAlH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the primary amine [9]. Alternative pathways employ Gabriel synthesis, where potassium phthalimide reacts with 4-(3,4-difluorophenyl)butyl bromide, followed by hydrazine deprotection to liberate the amine .
Key challenges include controlling regioselectivity during halogenation and minimizing over-reduction. Optimized conditions use anhydrous tetrahydrofuran (THF) at 0°C for ketone reduction, achieving yields of 68–75% . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).
Table 1: Traditional Synthesis Optimization Parameters
Starting Material | Reagent | Conditions | Yield (%) |
---|---|---|---|
1-(3,4-Difluorophenyl)butan-1-one | NaBH₃CN, NH₄OAc | MeOH, 25°C, 12 h | 75 |
4-(3,4-Difluorophenyl)butyl bromide | K-phthalimide | DMF, 80°C, 6 h | 82 |
Oxime intermediate | LiAlH₄ | THF, 0°C→25°C, 2 h | 68 |
Enantiopure synthesis targets the (R)- and (S)-enantiomers of 4-(3,4-difluorophenyl)butan-1-amine, crucial for probing stereospecific biological interactions. Chiral auxiliary approaches employ (R)-1-phenylethylamine to direct asymmetric reductive amination, followed by acidolytic cleavage [5] . Alternatively, transition-metal catalysis utilizes iridium or ruthenium complexes with BINAP ligands for asymmetric hydrogenation of enamine precursors. A reported method achieves 92% ee using [Ir(cod)Cl]₂/(S)-BINAP at 50 bar H₂ pressure .
Organocatalytic strategies leverage proline-derived catalysts for ketone amination. In situ imine formation from 3,4-difluorophenylbutanone and benzylamine, followed by asymmetric transfer hydrogenation with a Hantzsch ester and chiral phosphoric acid catalyst (TRIP), delivers the chiral amine in 85% ee .
Table 2: Enantioselective Catalysis Performance
Catalyst System | Substrate | ee (%) | Yield (%) |
---|---|---|---|
[Ir(cod)Cl]₂/(S)-BINAP | (E)-N-(1-(3,4-difluorophenyl)but-1-en-1-yl)acetamide | 92 | 78 |
(S)-TRIP/Hantzsch ester | N-benzylimine derivative | 85 | 70 |
Ru-(S,S)-TsDPEN | Difluorophenyl ketone | 89 | 81 |
Sustainable synthesis emphasizes atom economy, catalyst recycling, and benign solvents. A one-pot reductive amination in aqueous micelles replaces organic solvents, using cerium(III) chloride as a Lewis acid catalyst to achieve 80% yield at 60°C . Microwave-assisted synthesis reduces reaction times from hours to minutes: cyclization of 4-(3,4-difluorophenyl)butanenitrile with NaBH₄-CoCl₂ under microwave irradiation (150 W, 100°C) completes in 15 min (88% yield) .
Flow chemistry systems enhance safety and scalability. A continuous hydrogenation reactor with Pd/Al₂O₃ catalyst converts 4-(3,4-difluorophenyl)butanenitrile at 120°C and 20 bar H₂, achieving 95% conversion with minimal waste . Solvent substitution is critical; cyclopentyl methyl ether (CPME) and 2-methyl-THF replace carcinogenic solvents like DMF or dichloromethane without yield compromise [8].
The primary amine of 4-(3,4-difluorophenyl)butan-1-amine serves as a handle for diverse derivatizations:
Table 3: Key Derivatives and Applications
Derivative Class | Reagent | Application |
---|---|---|
Hydrochloride salt | HCl (g) in Et₂O | Crystallization, storage stability |
Acetamide | Acetic anhydride | Pharmacological scaffolds |
Tosylamide | p-TsCl, pyridine | Cross-coupling substrates |
Octyl carbamate | Octyl isocyanate | Hydrophobic MOF functionalization [8] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: